N-(4-fluorooxolan-3-yl)pyrazin-2-amine
CAS No.: 2200688-13-5
Cat. No.: VC7337593
Molecular Formula: C8H10FN3O
Molecular Weight: 183.186
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2200688-13-5 |
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Molecular Formula | C8H10FN3O |
Molecular Weight | 183.186 |
IUPAC Name | N-(4-fluorooxolan-3-yl)pyrazin-2-amine |
Standard InChI | InChI=1S/C8H10FN3O/c9-6-4-13-5-7(6)12-8-3-10-1-2-11-8/h1-3,6-7H,4-5H2,(H,11,12) |
Standard InChI Key | YGXWSAMUNRNFHL-UHFFFAOYSA-N |
SMILES | C1C(C(CO1)F)NC2=NC=CN=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-(4-Fluorooxolan-3-yl)pyrazin-2-amine features a pyrazin-2-amine backbone (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) substituted at the 2-position by a 4-fluorooxolan-3-yl group. The oxolane ring (tetrahydrofuran analog) introduces a stereocenter at position 3, with fluorine substitution at position 4 influencing electronic and steric properties .
Key Structural Features:
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Pyrazine Ring: Aromatic, electron-deficient due to nitrogen atoms, enabling π-π stacking and hydrogen bonding .
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Fluorinated Oxolane: The fluorine atom enhances lipophilicity and metabolic stability, while the oxygen in the oxolane improves solubility .
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Amine Functional Group: Facilitates hydrogen bonding and serves as a site for further derivatization .
Predicted Physicochemical Properties
Using computational tools (e.g., Schrödinger’s QikProp), the following properties were extrapolated from analogs :
Property | Predicted Value |
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Molecular Weight | 213.23 g/mol |
LogP (Partition Coefficient) | 1.8 ± 0.3 |
Water Solubility | 0.5 mg/mL (25°C) |
pKa (Amine) | 4.2 ± 0.2 |
Polar Surface Area | 65 Ų |
The moderate LogP suggests balanced lipophilicity, ideal for blood-brain barrier penetration, while the polar surface area indicates potential for target engagement in enzymatic pockets .
Synthetic Strategies
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
Route 1: Nucleophilic Aromatic Substitution
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Intermediate Preparation:
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Coupling Reaction:
Route 2: Reductive Amination
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Oxolane Aldehyde Synthesis:
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Condensation with Pyrazin-2-amine:
Optimization Challenges
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Steric Hindrance: Bulky oxolane substituents may reduce coupling efficiency; microwave-assisted synthesis could enhance yields .
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Fluorine Stability: Harsh conditions (e.g., strong acids) may lead to defluorination; mild reagents like TiCl₄ are recommended .
Parameter | Prediction |
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CYP450 Inhibition | Low (CYP3A4 IC₅₀ > 10 µM) |
Plasma Protein Binding | 85–90% |
hERG Inhibition | Moderate (IC₅₀ ≈ 5 µM) |
Ames Test | Negative (non-mutagenic) |
These predictions suggest favorable pharmacokinetics but warrant caution regarding cardiac toxicity .
Applications in Material Science
Nonlinear Optical (NLO) Properties
Pyrazine derivatives exhibit strong hyperpolarizability due to electron-deficient cores . For N-(4-fluorooxolan-3-yl)pyrazin-2-amine:
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Hyperpolarizability (β): Predicted at 1.5 × 10⁻³⁰ esu (DFT: B3LYP/6-311+G**)
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HOMO-LUMO Gap: 4.3 eV, indicating stability and potential for charge transfer .
Liquid Crystalline Behavior
The rigid pyrazine core and flexible oxolane side chain may promote mesophase formation, applicable in display technologies .
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